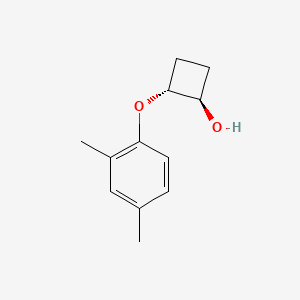
2-Amino-3-azidopropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-azidopropanoic acid;hydrochloride, also known as ®-2-Amino-3-azidopropanoic acid hydrochloride, is a compound with significant applications in various scientific fields. It is a derivative of alanine, where the amino group is substituted with an azido group. This compound is often used in click chemistry and peptide synthesis due to its unique reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-azidopropanoic acid;hydrochloride are bacterial cells . This compound is a type of unnatural D-amino acid that can be incorporated into bacterial cell walls .
Mode of Action
This compound interacts with its targets by being fed to bacterial cells . Once inside the cells, it incorporates into the cell walls . This interaction results in the modification of the bacterial cell walls.
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of bacterial cell walls . The downstream effects of this pathway alteration include changes in the structure and function of the bacterial cell walls.
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the bacterial cell walls . These changes can affect the integrity and function of the bacterial cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The role of 2-Amino-3-azidopropanoic acid;hydrochloride in biochemical reactions is quite diverse. It interacts with a range of enzymes, proteins, and other biomolecules
Cellular Effects
This compound influences cell function in several ways It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-azidopropanoic acid;hydrochloride typically involves the azidation of alanine derivatives. One common method is the reaction of 3-bromoalanine with sodium azide in an aqueous solution, followed by acidification with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve moderate temperatures and careful control of pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-azidopropanoic acid;hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and appropriate solvents like dimethyl sulfoxide (DMSO).
Substitution Reactions: Nucleophiles such as amines or thiols, often in polar solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C), and solvents like ethanol.
Major Products
Click Chemistry: Triazole derivatives.
Substitution Reactions: Various substituted amino acids.
Reduction Reactions: 2-Amino-3-aminopropanoic acid derivatives.
Scientific Research Applications
2-Amino-3-azidopropanoic acid;hydrochloride has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and peptide synthesis.
Biology: Incorporated into proteins to study protein function and interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-D-alanine hydrochloride
- N6-(2-Azidoethoxy)carbonyl-L-lysine hydrochloride
- L-Azidohomoalanine hydrochloride
Uniqueness
2-Amino-3-azidopropanoic acid;hydrochloride is unique due to its specific structure and reactivity. The presence of both an amino group and an azido group allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-amino-3-azidopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWRZHPCDDSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2703263.png)

![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)

![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703270.png)
![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)
![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)
![(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2703281.png)

